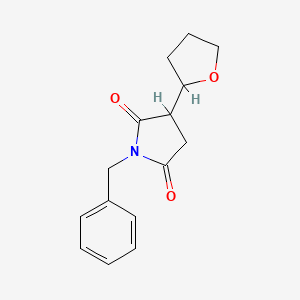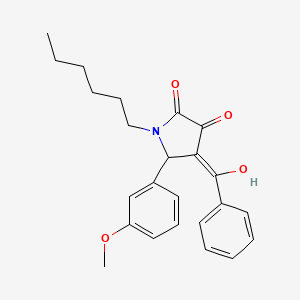![molecular formula C21H23N3O3 B3897887 2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B3897887.png)
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol
Descripción general
Descripción
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol, also known as PF-06282999, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol acts as a selective agonist of the G protein-coupled receptor GPR40, which is involved in glucose homeostasis and insulin secretion. It has been shown to stimulate insulin secretion in vitro and in vivo, suggesting its potential as a treatment for type 2 diabetes. This compound also modulates the activity of other G protein-coupled receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
This compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of type 2 diabetes. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. This compound has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting its potential as a treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, including its high selectivity for GPR40 and its ability to stimulate insulin secretion. However, its limited solubility in aqueous solutions and its relatively short half-life may limit its use in certain experiments.
Direcciones Futuras
For research on 2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol include further studies on its potential as a treatment for type 2 diabetes, Alzheimer's disease, and schizophrenia. It may also be studied for its potential as a treatment for other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further studies on its mechanism of action and its effects on other physiological processes may also be conducted.
Aplicaciones Científicas De Investigación
2-(3-{3-[5-(1-piperidinylcarbonyl)-2-furyl]phenyl}-1H-pyrazol-1-yl)ethanol has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to modulate the activity of G protein-coupled receptors, which are involved in various physiological processes. This compound has also been studied for its potential as a treatment for pain and inflammation.
Propiedades
IUPAC Name |
[5-[3-[1-(2-hydroxyethyl)pyrazol-3-yl]phenyl]furan-2-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-14-13-24-12-9-18(22-24)16-5-4-6-17(15-16)19-7-8-20(27-19)21(26)23-10-2-1-3-11-23/h4-9,12,15,25H,1-3,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEWIANBUGHGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=CC(=C3)C4=NN(C=C4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3897808.png)

![4-methyl-5-{3-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]propyl}-1,3-thiazole](/img/structure/B3897816.png)

![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3897838.png)
![4-[(4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3897839.png)
![N-{2-(2-methoxyphenyl)-1-[(4-methyl-1-piperazinyl)carbonyl]vinyl}benzamide](/img/structure/B3897854.png)
![N-[2-(4-bromophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-4-methoxybenzamide](/img/structure/B3897865.png)
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyano-N-(2-methylphenyl)acrylamide](/img/structure/B3897869.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-{4-[5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B3897877.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B3897880.png)
![2-cyano-3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3897889.png)
![(5-bromo-4-{2-[hydroxy(diphenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3897904.png)
![methyl (4-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetate](/img/structure/B3897908.png)